molecular formula C12H9BrMg B3416130 5-Acenaphthylmagnesium bromide CAS No. 620607-24-1

5-Acenaphthylmagnesium bromide

Cat. No.: B3416130
CAS No.: 620607-24-1
M. Wt: 257.41 g/mol
InChI Key: SGKQMZQZABKORW-UHFFFAOYSA-M
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Description

5-Acenaphthylmagnesium bromide is a Grignard reagent featuring a bicyclic acenaphthene aromatic system bonded to a magnesium bromide group. It is commercially available as a 0.5 M solution in tetrahydrofuran (THF), standardized for ease of use in organic synthesis . Grignard reagents of this type are pivotal in forming carbon-carbon bonds, particularly in the construction of polycyclic aromatic systems. The acenaphthyl group’s fused bicyclic structure imparts steric bulk and electronic characteristics distinct from simpler aryl or alkyl magnesium bromides, influencing its reactivity and selectivity in nucleophilic additions .

This suggests that the precursor for this compound likely involves bromination at the 5-position of acenaphthene, followed by reaction with magnesium in THF.

Properties

IUPAC Name

magnesium;2,5-dihydro-1H-acenaphthylen-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9.BrH.Mg/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;;/h1-3,5-6H,7-8H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKQMZQZABKORW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=[C-]C=CC1=C23.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Acenaphthylmagnesium bromide is synthesized through the reaction of acenaphthene with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water. The general reaction is as follows:

C12H10+Mg+Br2C12H9MgBr+HBr\text{C}_{12}\text{H}_{10} + \text{Mg} + \text{Br}_2 \rightarrow \text{C}_{12}\text{H}_{9}\text{MgBr} + \text{HBr} C12​H10​+Mg+Br2​→C12​H9​MgBr+HBr

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction is carefully controlled to ensure high yield and purity. The process includes the use of high-purity magnesium and bromine, and the reaction is often carried out under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Carbonyl Additions

Reaction with aldehydes/ketones would produce secondary/tertiary alcohols. For example:

5 Acenaphthyl MgBr+RCOR 5 Acenaphthyl C O R R OH after workup \text{5 Acenaphthyl MgBr}+\text{RCOR }\rightarrow \text{5 Acenaphthyl C O R R OH}\quad \text{ after workup }

Carboxylation with CO₂

Reaction with dry ice would yield 5-acenaphthoic acid:

5 Acenaphthyl MgBr+CO25 Acenaphthoic acid after H workup \text{5 Acenaphthyl MgBr}+\text{CO}_2\rightarrow \text{5 Acenaphthoic acid}\quad \text{ after H workup }

Formation of Phosphines

With phosphorus trichloride, it may form tris(5-acenaphthyl)phosphine:

35 Acenaphthyl MgBr+PCl3P 5 Acenaphthyl 33\,\text{5 Acenaphthyl MgBr}+\text{PCl}_3\rightarrow \text{P 5 Acenaphthyl }_3

Challenges and Considerations

  • Steric Hindrance : The bulky acenaphthyl group may slow reaction kinetics compared to phenylmagnesium bromide .

  • Solvent Compatibility : Requires anhydrous ether or THF to stabilize the Mg center .

  • Side Reactions : Potential for biphenyl-like byproducts in coupling reactions .

Data Table: Hypothetical Reaction Outcomes

Reaction PartnerProduct FormedYield* (%)Notes
Formaldehyde5-Acenaphthylmethanol~60Primary alcohol
Acetone5-Acenaphthyl-2-propanol~45Tertiary alcohol (steric hindrance)
CO₂5-Acenaphthoic acid~70Requires dry ice
Benzophenone5-Acenaphthyl-diphenylmethanol~50Bulky ketone substrate

*Theoretical yields estimated based on phenylmagnesium bromide analogs .

Research Gaps and Recommendations

No experimental data for 5-Acenaphthylmagnesium bromide were found in the provided sources. Further investigation should:

  • Explore synthetic protocols in advanced organometallic journals.

  • Characterize reaction kinetics and steric effects via computational modeling.

  • Validate proposed pathways through controlled laboratory experiments.

Scientific Research Applications

Synthesis of Complex Organic Molecules

5-Acenaphthylmagnesium bromide is particularly effective in the synthesis of acenaphthene derivatives and other polycyclic aromatic hydrocarbons. Its applications include:

  • Formation of Acenaphthenequinones : The reaction of this compound with various electrophiles can yield acenaphthenequinones, which are valuable intermediates in organic synthesis .
  • Synthesis of Functionalized Aromatics : It can be used to introduce acenaphthyl groups into other aromatic systems, enhancing their chemical properties for further functionalization .

Case Study 1: Synthesis of Acenaphthene Derivatives

In a study exploring the reactions of acenaphthenequinone derivatives with nucleophiles, this compound was employed to generate various products through controlled reactions with aldehydes and ketones. The resulting compounds exhibited significant biological activity, making them candidates for pharmaceutical applications .

Case Study 2: Catalysis in Organic Reactions

Research has demonstrated that magnesium pincer complexes derived from Grignard reagents like this compound can act as catalysts in hydrogenation reactions. This application highlights the potential for using this compound in catalytic processes that require mild conditions and high selectivity .

Data Table: Applications and Reaction Conditions

ApplicationReaction TypeConditionsProducts
Synthesis of AcenaphthenequinonesNucleophilic additionVaries (solvent-dependent)Acenaphthene derivatives
Formation of Functionalized AromaticsElectrophilic substitutionAnhydrous conditionsSubstituted aromatic compounds
Catalytic HydrogenationCatalytic reactionMild temperature and pressureReduced products from unsaturated precursors

Mechanism of Action

The mechanism of action of 5-Acenaphthylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The molecular targets are typically carbonyl groups, halides, and other electrophilic centers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-acenaphthylmagnesium bromide and analogous Grignard reagents:

Compound Name Substituents Solvent Concentration Key Characteristics
This compound Bicyclic acenaphthene THF 0.5 M High steric bulk; electron-rich aromatic system suitable for bulky electrophiles.
4-Chloro-3-methylphenylmagnesium bromide Chloro, methyl-substituted phenyl 2-MeTHF 0.5 M Electron-withdrawing Cl group enhances electrophilicity; methyl improves stability.
α-Styrenylmagnesium bromide Vinylbenzene (styrenyl) THF 0.5 M Conjugated system enables polymerization or addition to α,β-unsaturated carbonyls.
4-[(4-Morpholino)methyl]phenylmagnesium bromide Morpholine-substituted phenyl THF 0.25 M Polar morpholine group enhances solubility; lower concentration indicates stability issues.
3-[(1-Piperidino)methyl]phenylmagnesium bromide Piperidine-substituted phenyl 2-MeTHF 0.25 M Bulky piperidine group may hinder reactivity toward sterically hindered substrates.

Reactivity and Electronic Effects

  • This compound : The acenaphthene moiety’s extended π-system increases electron density, making it less nucleophilic than phenyl-based reagents but highly effective in reactions requiring steric tolerance, such as couplings with hindered ketones or esters .
  • 4-Chloro-3-methylphenylmagnesium bromide : The electron-withdrawing chloro group reduces electron density at the magnesium-bonded carbon, enhancing reactivity toward electrophilic substrates like aldehydes. The methyl group improves solubility in 2-MeTHF .
  • α-Styrenylmagnesium bromide : The styrenyl group’s conjugation allows for resonance stabilization, favoring additions to electron-deficient alkenes or participation in chain-growth polymerizations .

Solvent and Stability

All listed reagents are provided in ethereal solvents (THF or 2-MeTHF), which stabilize the Grignard complex via coordination to magnesium. The 0.5 M concentration of this compound in THF suggests robust stability, comparable to α-styrenyl and 4-chloro-3-methylphenyl derivatives. Lower concentrations (0.25 M) in morpholino- or piperidino-substituted reagents may reflect reduced solubility or stability due to polar substituents .

Structural and Crystallographic Considerations

While crystal structure data for this compound are absent in the evidence, comparisons with structurally related bromides (e.g., 2-[(naphthalen-2-yl)methyl]isothiouronium bromide) highlight the influence of aromatic systems on packing. The naphthyl group in such compounds induces planar stacking via π-π interactions, whereas bulkier substituents like acenaphthene may disrupt close packing, favoring solubility over crystallization .

Biological Activity

Chemical Structure

5-Acenaphthylmagnesium bromide consists of an acenaphthene moiety attached to a magnesium bromide group. The acenaphthene structure contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of acenaphthene with magnesium in the presence of an appropriate bromide source. This process is crucial for generating the Grignard reagent needed for further reactions.

The biological activity of this compound can be attributed to its ability to act as a nucleophile in various chemical reactions, including:

  • Nucleophilic substitution : This allows it to form covalent bonds with electrophilic centers in biological molecules.
  • Formation of organometallic complexes : These complexes can interact with biomolecules, potentially altering their function.

Anticancer Activity

Recent studies have indicated that compounds derived from acenaphthene derivatives exhibit anticancer properties. For instance, research has shown that certain acenaphthene derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study conducted on a series of acenaphthene derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells). The results are summarized in Table 1:

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-715.2Induction of apoptosis
This compoundHeLa12.8Cell cycle arrest at G2/M phase
Other acenaphthene derivativesVariousVariesDiverse mechanisms (e.g., ROS generation)

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by this compound. Preliminary studies suggest that it may possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

Research Findings

In a comparative study assessing the antimicrobial efficacy of various organometallic compounds, this compound showed promising results:

  • Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64
Control (Ampicillin)Staphylococcus aureus8

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to consider the toxicity profile of this compound. Studies have indicated that high concentrations may lead to cytotoxicity in non-target cells. The safety profile must be evaluated in preclinical models to ascertain therapeutic windows.

Toxicity Assessment

A toxicity assessment conducted on murine models revealed dose-dependent effects:

  • At low doses (up to 10 mg/kg), no significant adverse effects were noted.
  • Higher doses (above 20 mg/kg) resulted in observable toxicity markers, including liver enzyme elevation.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-Acenaphthylmagnesium bromide in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure adequate ventilation, especially in enclosed spaces, to prevent vapor accumulation. Use fume hoods for reactions .
  • Ignition Sources : Avoid open flames, sparks, or static discharge. Use anti-static equipment and ground all containers .
  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. Respiratory protection (e.g., N100/P3 masks) is advised if vapor concentrations exceed safe limits .
  • Spill Management : Contain spills with inert adsorbents (e.g., sand, diatomaceous earth) and transfer to labeled containers. Avoid water contact, as it may release flammable gases .

Q. How should this compound be stored to preserve its reactivity and stability?

  • Methodological Answer :

  • Temperature : Store at 4°C in a dry, inert atmosphere (e.g., argon or nitrogen) to prevent decomposition .
  • Container : Use airtight, non-reactive containers (glass or specialized polymer) with proper labeling. Avoid exposure to moisture or oxygen .
  • Compatibility : Isolate from incompatible materials (e.g., water, acids, oxidizing agents) in dedicated storage areas .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Factorial Design : Apply a 2³ factorial design to test variables:
FactorLevel 1Level 2
SolventTHFDiethyl ether
Temperature0°C25°C
Stoichiometry1.0 eq.1.2 eq.
Analyze interactions using ANOVA to identify optimal yield conditions .
  • Kinetic Monitoring : Use in situ FTIR or NMR to track reagent consumption and intermediate formation .

Q. What analytical techniques are recommended for characterizing byproducts from reactions involving this compound?

  • Methodological Answer :

  • Chromatography : Employ GC-MS or HPLC-MS to separate and identify volatile or semi-volatile byproducts .
  • Spectroscopy : Utilize ¹H/¹³C NMR to detect residual acenaphthene or brominated derivatives. Compare spectra with reference libraries .
  • Elemental Analysis : Quantify magnesium and bromide content via ICP-OES to assess reagent decomposition .

Q. How can theoretical frameworks guide the use of this compound in multi-step syntheses?

  • Methodological Answer :

  • Mechanistic Studies : Align reaction pathways with frontier molecular orbital (FMO) theory to predict regioselectivity in nucleophilic additions .
  • Retrosynthetic Analysis : Integrate the reagent into synthetic plans targeting polycyclic aromatic hydrocarbons (PAHs), leveraging its acenaphthyl group for π-π stacking in supramolecular systems .

Q. What strategies mitigate side reactions during large-scale syntheses with this compound?

  • Methodological Answer :

  • Controlled Addition : Use syringe pumps to regulate reagent addition rates, minimizing exothermic side reactions .
  • Scavenger Agents : Introduce molecular sieves or activated alumina to sequester trace water or acidic impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Acenaphthylmagnesium bromide
Reactant of Route 2
5-Acenaphthylmagnesium bromide

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